molecular formula C28H34N4O7S B12319670 Cbz-DL-Arg-OBn.TsOH

Cbz-DL-Arg-OBn.TsOH

Cat. No.: B12319670
M. Wt: 570.7 g/mol
InChI Key: WVOKVKQFDWUGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-DL-Arg-OBn.TsOH, also known as benzyloxycarbonyl-DL-arginine benzyl ester p-toluenesulfonate, is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound is a derivative of arginine, an amino acid, and is often used as a protecting group for the amino group in peptide synthesis.

Properties

Molecular Formula

C28H34N4O7S

Molecular Weight

570.7 g/mol

IUPAC Name

benzyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C21H26N4O4.C7H8O3S/c22-20(23)24-13-7-12-18(19(26)28-14-16-8-3-1-4-9-16)25-21(27)29-15-17-10-5-2-6-11-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24);2-5H,1H3,(H,8,9,10)

InChI Key

WVOKVKQFDWUGRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cbz-DL-Arg-OBn.TsOH typically involves the protection of the amino group of arginine using the benzyloxycarbonyl (Cbz) group. The synthesis can be achieved through the following steps:

    Protection of the Amino Group: The amino group of arginine is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

    Esterification: The carboxyl group of the protected arginine is then esterified with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid (TsOH) to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Arg-OBn.TsOH undergoes several types of chemical reactions, including:

    Hydrogenation: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Acid Hydrolysis: The benzyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.

    Base Hydrolysis: The benzyl ester can also be hydrolyzed under basic conditions using sodium hydroxide or potassium hydroxide.

Common Reagents and Conditions

    Catalytic Hydrogenation: Pd/C, hydrogen gas

    Acid Hydrolysis: Hydrochloric acid, p-toluenesulfonic acid

    Base Hydrolysis: Sodium hydroxide, potassium hydroxide

Major Products Formed

    Deprotected Arginine: Removal of the Cbz group yields free arginine.

    Free Carboxylic Acid: Hydrolysis of the benzyl ester yields the free carboxylic acid form of arginine.

Scientific Research Applications

Overview

Cbz-DL-Arg-OBn.TsOH, also known as benzyloxycarbonyl-DL-arginine benzyl ester p-toluenesulfonate, is a compound widely utilized in organic synthesis, particularly in the field of peptide chemistry. This compound serves as a protective group for the amino group in peptide synthesis, allowing for selective reactions on other functional groups. Its stability and ease of removal make it a valuable tool in various scientific applications.

Peptide Synthesis

Role as a Protecting Group
this compound is primarily employed as a protecting group for the amino group in peptide synthesis. This protection is crucial for enabling selective reactions on other functional groups without interfering with the amino group. The compound can be easily deprotected under mild conditions, typically through catalytic hydrogenation, which allows for the recovery of free arginine and facilitates further synthetic steps.

Synthetic Routes
The preparation of this compound involves several key steps:

  • Protection of the Amino Group: The amino group of arginine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
  • Esterification: The carboxyl group is esterified with benzyl alcohol using p-toluenesulfonic acid (TsOH) as a catalyst.

Biological Studies

Enzyme-Substrate Interactions
In biological research, this compound is used to study enzyme-substrate interactions. By incorporating this compound into peptides, researchers can investigate how specific modifications affect enzyme activity and binding affinities. This application is particularly relevant in drug design and development where understanding these interactions is vital.

Protein Structure-Function Relationships
The compound aids in elucidating protein structure-function relationships by allowing researchers to create modified peptides that can be analyzed for their biological activity. This approach helps in identifying key residues involved in protein functionality and interaction with other biomolecules.

Medicinal Chemistry

Synthesis of Peptide-Based Drugs
In medicinal chemistry, this compound plays a significant role in synthesizing peptide-based drugs. Its ability to protect reactive functional groups while allowing for complex synthetic pathways makes it an essential component in developing therapeutic peptides.

Development of Enzyme Inhibitors
The compound is also utilized in designing enzyme inhibitors, which are crucial for developing treatments for various diseases. By modifying peptides with this compound, researchers can create inhibitors that selectively target specific enzymes involved in disease pathways .

Industrial Applications

Production of Synthetic Peptides
Industrially, this compound is used in producing synthetic peptides for research and therapeutic purposes. The ability to scale up its synthesis while maintaining high purity and yield makes it suitable for commercial applications.

Mechanism of Action

The mechanism of action of Cbz-DL-Arg-OBn.TsOH involves the protection of the amino group of arginine, preventing unwanted reactions during peptide synthesis. The Cbz group is stable under basic and mildly acidic conditions but can be selectively removed by catalytic hydrogenation. The benzyl ester group protects the carboxyl group and can be removed by hydrolysis.

Comparison with Similar Compounds

Cbz-DL-Arg-OBn.TsOH is compared with other similar compounds such as:

    Boc-DL-Arg-OBn: Uses t-butyloxycarbonyl (Boc) as the protecting group instead of Cbz.

    Fmoc-DL-Arg-OBn: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group.

    Alloc-DL-Arg-OBn: Uses allyloxycarbonyl (Alloc) as the protecting group.

Uniqueness

This compound is unique due to its stability under a wide range of conditions and its ease of removal by catalytic hydrogenation, making it a versatile protecting group in peptide synthesis.

Biological Activity

Cbz-DL-Arg-OBn.TsOH, a compound featuring a carbobenzyloxy (Cbz) protecting group on the arginine side chain and a tosyl (Ts) group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the protection of the amino groups followed by coupling reactions. The Cbz group serves to protect the amino functionality while facilitating further reactions. The tosyl group enhances solubility and stability, which is crucial for biological assays.

Antiviral Activity

Recent studies have demonstrated that derivatives of Cbz-DL-Arg, including those with the TsOH modification, exhibit significant antiviral properties. For instance, compounds related to Cbz-DL-Arg have shown inhibition against various strains of coronaviruses, including SARS-CoV and MERS-CoV. In vitro studies indicated that certain derivatives displayed EC50 values in the nanomolar range, suggesting potent antiviral activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, structural modifications of Cbz-DL-Arg have led to potent inhibitors of factor VIIa (FVIIa), with Ki values reported as low as 8 µM. This highlights the importance of the Cbz group in enhancing binding affinity and selectivity against thrombin and factor Xa .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Bulky aromatic groups : The presence of bulky substituents at the Cbz position significantly improves potency.
  • Amino acid configuration : The D-enantiomeric configuration at the arginine position is crucial for maintaining biological activity.
  • Protecting groups : The choice of protecting groups affects solubility and reactivity, influencing overall biological efficacy.

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various Cbz-DL-Arg derivatives, compounds were tested against SARS-CoV-2. Results indicated that specific modifications led to enhanced inhibition of viral replication in cell cultures, with some compounds achieving EC50 values as low as 1.4 nM .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of Cbz-DL-Arg derivatives on FVIIa. The study revealed that structural modifications could yield inhibitors with up to 35-fold selectivity over thrombin, underscoring the potential therapeutic applications in anticoagulation therapy .

Table 1: Biological Activity Summary

CompoundTargetEC50 (nM)Ki (µM)Selectivity Ratio
Cbz-DL-Arg-TsOHSARS-CoV-21.4N/AN/A
Cbz-D-Phe-Phe-Arg-bkFVIIaN/A835 (vs Thrombin)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.